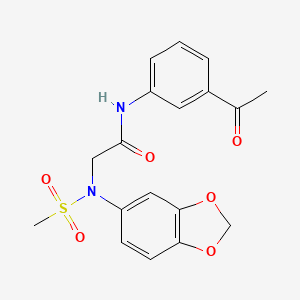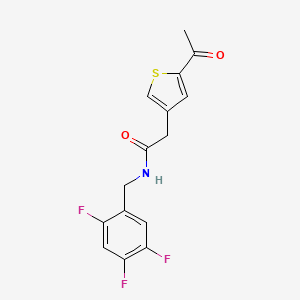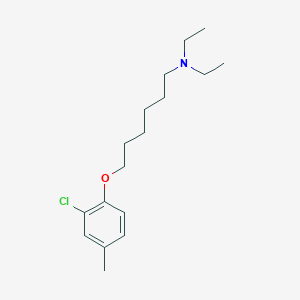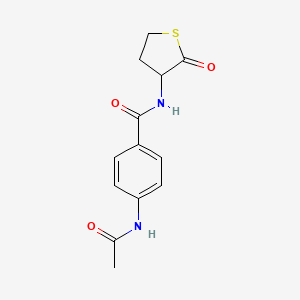![molecular formula C23H28N4O B5132968 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5132968.png)
1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine, commonly known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of BPP is not fully understood, but it is believed to involve the modulation of various signaling pathways. BPP has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis. BPP also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
BPP has been found to exhibit a wide range of biochemical and physiological effects. In cancer, BPP has been shown to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. BPP has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of nociceptive pathways by reducing the expression of pain-related genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPP is its high potency and selectivity, which makes it an ideal candidate for drug development. BPP has also been found to exhibit low toxicity and good pharmacokinetic properties, which are important factors in drug development. However, one of the limitations of BPP is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BPP. One of the areas of interest is the development of BPP derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of BPP as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of BPP and its potential interactions with other signaling pathways.
Synthesemethoden
The synthesis of BPP involves the reaction of 4-(2-methoxyethyl)piperazine with 3-(4-biphenylyl)-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain pure BPP. This method has been optimized to produce high yields of BPP with excellent purity.
Wissenschaftliche Forschungsanwendungen
BPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer, BPP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPP has also been found to have anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of nociceptive pathways.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-28-16-15-26-11-13-27(14-12-26)18-22-17-24-25-23(22)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-10,17H,11-16,18H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPPDSOUTYDEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5132889.png)
amine oxalate](/img/structure/B5132891.png)


![8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132923.png)
![4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5132929.png)

![methyl 4-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-4-oxobutanoate](/img/structure/B5132942.png)


![4-ethyl-5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5132957.png)
![3-hydroxy-5,5-dimethyl-2-[(4-nitrophenyl)thio]-2-cyclohexen-1-one](/img/structure/B5132966.png)

![[4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B5132992.png)